molecular formula C12H16ClNO B1608726 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide CAS No. 349098-11-9

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide

Cat. No.: B1608726
CAS No.: 349098-11-9
M. Wt: 225.71 g/mol
InChI Key: WRLMQMNWHVLBQU-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide is an organic compound with the molecular formula C₁₂H₁₆ClNO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro group, an ethyl group, and a 2-methylphenyl group attached to a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide typically involves the reaction of 3-chloropropionyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or analgesic properties, is ongoing.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide functionality play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-ethyl-N-(2-methylphenyl)acetamide
  • 3-chloro-N-ethyl-N-(2-methylphenyl)butanamide
  • 3-chloro-N-ethyl-N-(2-methylphenyl)pentanamide

Uniqueness

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide is unique due to its specific structural features, such as the presence of a chloro group and the 2-methylphenyl moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-14(12(15)8-9-13)11-7-5-4-6-10(11)2/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMQMNWHVLBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391384
Record name 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349098-11-9
Record name 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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